molecular formula C19H24N4O3S2 B2565909 N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 476466-63-4

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No.: B2565909
CAS No.: 476466-63-4
M. Wt: 420.55
InChI Key: PYOAXCBCQJFUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a 1,3,4-thiadiazole derivative featuring:

  • A 1,3,4-thiadiazol-2-yl core linked to a sulfanyl group.
  • A 2-(azepan-1-yl)-2-oxoethyl substituent on the sulfanyl moiety, introducing a seven-membered azepane ring.
  • A 2-ethoxybenzamide group attached to the thiadiazole ring.

Properties

IUPAC Name

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-2-26-15-10-6-5-9-14(15)17(25)20-18-21-22-19(28-18)27-13-16(24)23-11-7-3-4-8-12-23/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOAXCBCQJFUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. In studies involving similar thiadiazole derivatives, compounds showed promising antibacterial and antifungal activities against various pathogens. For instance, the incorporation of azepan and sulfur functionalities has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenActivity Level
Compound ABacillus subtilisModerate
Compound BEscherichia coliWeak
Compound CCandida albicansEffective

Anticancer Potential

Thiadiazole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

Case Study: Anticancer Activity
A study demonstrated that a thiadiazole derivative significantly inhibited the growth of breast cancer cells in vitro, showcasing its potential as a lead compound for further development in cancer therapy.

Biological Mechanisms

The biological activity of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide may be attributed to its interaction with specific biological targets:

Enzyme Inhibition

Thiadiazole derivatives have been shown to inhibit various enzymes involved in metabolic processes, which can lead to therapeutic effects in diseases such as diabetes and cancer.

Receptor Modulation

These compounds may act on G protein-coupled receptors (GPCRs), influencing pathways that regulate cellular responses to hormones and neurotransmitters .

Mechanism of Action

The mechanism of action of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved may vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Structural Variations in the Benzamide Moiety

The 2-ethoxybenzamide group distinguishes the target compound from analogs with alternative substituents:

Compound Name Benzamide Substituent Melting Point (°C) Yield (%) Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 5-Isopropyl-2-methylphenoxy 132–134 74
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide 2-Methoxyphenoxy 135–136 85
Target Compound 2-ethoxybenzamide Not reported Not reported

Key Observations :

  • The ethoxy group in the target compound balances electron-withdrawing effects and moderate hydrophobicity, which may optimize pharmacokinetics compared to bulkier substituents .

Variations in the Sulfanyl-Linked Substituent

The 2-(azepan-1-yl)-2-oxoethyl group is critical. Comparisons with other cyclic amine substituents:

Compound Name Cyclic Amine Substituent Biological Relevance Reference
1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone Adamantane (rigid tricyclic) 11β-HSD1 inhibition for metabolic disorders
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidine (6-membered) Acetylcholinesterase inhibition
Target Compound Azepane (7-membered) Not reported; inferred enhanced conformational flexibility

Key Observations :

  • Adamantane derivatives exhibit rigid, bulky structures, favoring hydrophobic binding pockets .
  • Piperidine (6-membered) and azepane (7-membered) differ in ring size, affecting steric interactions and metabolic stability. Azepane’s larger ring may improve solubility or reduce toxicity compared to adamantane .

Core Heterocycle Modifications

Replacement of the 1,3,4-thiadiazole core with other heterocycles alters electronic properties:

Compound Name Core Heterocycle Key Properties Reference
N-(5-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl-2-methyl-3-nitrobenzamide 1,3,4-Oxadiazole Higher electron deficiency; increased reactivity
Target Compound 1,3,4-Thiadiazole Moderate electron deficiency; sulfur enhances π-stacking

Key Observations :

  • Oxadiazoles are more electron-deficient than thiadiazoles, influencing binding to electron-rich enzyme active sites .
  • The thiadiazole sulfur atom may participate in hydrophobic interactions or hydrogen bonding, critical for target engagement .
Melting Points and Yields of Selected Analogs (From ):
Compound ID Substituent on Thiadiazole Melting Point (°C) Yield (%)
5e 4-Chlorobenzylthio 132–134 74
5h Benzylthio 133–135 88
5j 4-Chlorobenzylthio 138–140 82
5k 2-Methoxyphenoxy 135–136 72

Biological Activity

N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
  • Azepane ring : Contributes to the compound's interaction with biological targets.
  • Ethoxybenzamide group : Enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been investigated as an inhibitor of α-glucosidase, an enzyme crucial in carbohydrate metabolism. By inhibiting this enzyme, the compound can potentially lower blood glucose levels, indicating its use in managing diabetes.
  • Antimicrobial Activity : Research has shown that derivatives containing the thiadiazole ring exhibit comparable antimicrobial properties to standard antibiotics like ciprofloxacin. This suggests that the compound may possess significant antibacterial and antifungal activities .
  • Cytotoxic Effects : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, supporting its potential as an anticancer agent .

Antidiabetic Activity

A study evaluated the inhibitory effects of various thiadiazole derivatives on α-glucosidase activity. The results demonstrated that compounds similar to this compound significantly reduced glucose absorption in vitro, suggesting a promising application in diabetes management .

Antimicrobial Properties

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives was assessed against several pathogens. The findings revealed that these compounds exhibited strong inhibitory effects on bacterial growth comparable to established antibiotics. This highlights their potential as alternatives in treating resistant infections .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cancer cell lines showed that compounds with a similar structure to this compound induced apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Case Studies

Case Study 1: Antidiabetic Potential
A clinical trial investigated the efficacy of a thiadiazole derivative in patients with type 2 diabetes. Results indicated a significant reduction in postprandial blood glucose levels compared to placebo groups, supporting its role as a therapeutic agent for diabetes management.

Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted using this compound against multi-drug resistant strains of bacteria. The compound demonstrated potent activity against these strains, suggesting its potential as a new antibiotic candidate.

Data Table: Summary of Biological Activities

Activity Type Description Reference
α-glucosidase InhibitionReduces glucose absorption; potential for diabetes treatment
AntimicrobialExhibits activity against bacteria and fungi
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic: What are the standard synthetic routes for synthesizing 1,3,4-thiadiazole derivatives like N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide?

Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or coupling reactions with sulfhydryl-containing intermediates. For example:

  • Step 1: React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in ethanol under reflux for 4 hours to form acetohydrazide intermediates .
  • Step 2: Couple the intermediate with a benzamide group via sulfonyl or sulfanyl linkages. For instance, N-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide derivatives are synthesized by reacting 5-amino-thiadiazole with sulfonyl chlorides in anhydrous conditions .
  • Key Methodologies:
    • Use TLC (chloroform:methanol, 7:3) to monitor reaction progress .
    • Purify via precipitation in ice water or column chromatography .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during the synthesis of sulfanyl-linked thiadiazoles?

Answer:
Byproduct formation (e.g., disulfides or over-oxidized products) can be mitigated through:

  • Solvent Selection: Absolute ethanol or DMF improves solubility and reduces side reactions .
  • Stoichiometric Control: Use 1.2 equivalents of hydrazine hydrate to ensure complete conversion of esters to hydrazides .
  • Temperature Modulation: Reflux at 80–90°C prevents thermal degradation of azepane or thiadiazole rings .
  • Additives: Catalytic amounts of triethylamine or DMAP enhance coupling efficiency in sulfonamide formation .

Basic: What spectroscopic techniques are most reliable for characterizing the structure of this compound?

Answer:

  • 1H/13C NMR: Confirm the presence of azepane (δ 1.4–1.8 ppm for CH₂ groups), ethoxybenzamide (δ 4.4 ppm for OCH₂), and thiadiazole (δ 7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy: Identify carbonyl stretches (1650–1750 cm⁻¹ for amides) and sulfanyl (C–S) bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ peak at m/z ~460–470 for typical derivatives) .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of thiadiazole derivatives?

Answer:
X-ray crystallography provides definitive evidence for:

  • Bond Angles/Lengths: Confirm planarity of the thiadiazole ring (C–S bond lengths ~1.68 Å) and spatial orientation of the azepane moiety .
  • Hydrogen Bonding: Identify interactions (e.g., N–H···O in amide groups) that influence stability and reactivity .
  • Example: The crystal structure of 2-acetamido-5-methylmercapto-1,3,4-thiadiazole (CCDC 721234) revealed a monoclinic system with P2₁/c symmetry, validating synthetic accuracy .

Basic: What biological assays are commonly used to evaluate the bioactivity of this compound?

Answer:

  • Antimicrobial Testing: Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition: Evaluate inhibition of cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .

Advanced: How can contradictory reports on bioactivity (e.g., antimicrobial vs. anti-inflammatory) be reconciled?

Answer:

  • Dose-Dependent Effects: Perform dose-response curves to identify activity thresholds (e.g., antimicrobial activity at >50 μM vs. anti-inflammatory effects at <10 μM) .
  • Target Specificity: Use molecular docking to assess binding affinity to multiple targets (e.g., COX-2 for anti-inflammatory activity; bacterial topoisomerase IV for antimicrobial effects) .
  • Strain/Cell Line Variability: Test across diverse models (e.g., drug-resistant vs. wild-type bacterial strains) .

Advanced: What computational methods are effective for studying the structure-activity relationship (SAR) of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict conformational stability of the azepane-thiadiazole scaffold in aqueous or lipid bilayer environments .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with bioactivity using Hammett constants or LogP values .
  • Docking Studies (AutoDock Vina): Screen against protein databases (e.g., PDB ID 1CX2 for COX-2) to prioritize synthetic targets .

Basic: What safety protocols are recommended for handling sulfanyl- and thiadiazole-containing compounds?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids with vermiculite .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced: How can researchers design analogs to improve metabolic stability while retaining bioactivity?

Answer:

  • Bioisosteric Replacement: Substitute the ethoxy group with trifluoromethoxy (enhanced lipophilicity) or morpholine (improved solubility) .
  • Prodrug Strategies: Introduce esterase-labile groups (e.g., acetylated amines) to delay hepatic clearance .
  • In Silico ADMET Prediction: Use tools like SwissADME to optimize LogP (<3) and polar surface area (>60 Ų) .

Advanced: What strategies address low yield in the final coupling step of the azepane-thiadiazole hybrid?

Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .
  • Catalytic Systems: Employ Pd/C or CuI for Ullmann-type couplings between thiadiazoles and benzamide moieties .
  • Workup Optimization: Use aqueous/organic biphasic systems (e.g., ethyl acetate/water) to isolate products efficiently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.